molecular formula C14H26O2Si B12601141 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- CAS No. 647024-64-4

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-

Cat. No.: B12601141
CAS No.: 647024-64-4
M. Wt: 254.44 g/mol
InChI Key: PJMRYYDBVXWHSU-UHFFFAOYSA-N
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Description

The compound 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is a cyclopentenone derivative characterized by a unique substitution pattern:

  • 2-hydroxy group: Introduces acidity and hydrogen-bonding capacity.
  • 3-trimethylsilyl (TMS) group: Influences regioselectivity in reactions and stabilizes intermediates via steric and electronic effects.

This compound has demonstrated urease inhibitory activity in agricultural applications, outperforming traditional inhibitors like NBPT (N-(n-butyl)thiophosphoric triamide) in reducing ammonia volatilization from soils . Its structural complexity and functional groups make it a subject of interest in organic synthesis and agrochemical research.

Properties

CAS No.

647024-64-4

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

4-hexyl-2-hydroxy-3-trimethylsilylcyclopent-2-en-1-one

InChI

InChI=1S/C14H26O2Si/c1-5-6-7-8-9-11-10-12(15)13(16)14(11)17(2,3)4/h11,16H,5-10H2,1-4H3

InChI Key

PJMRYYDBVXWHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)C(=C1[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Method 1: Catalytic Synthesis Using Metal Complexes

A notable method involves utilizing metal complexes as catalysts to facilitate the reaction between enones and aldehydes. This process can be summarized as follows:

  • Catalyst : Metal salts such as Titanium(IV) chloride.

  • Substrates : A substituted enone reacts with an appropriate aldehyde.

  • Reaction Conditions :

    • Temperature: Typically between 60°C and 140°C.
    • Solvent: Anhydrous solvents such as ethers or esters are preferred.

The reaction yields high selectivity and can be performed under mild conditions, which is advantageous for sensitive substrates.

Method 2: One-Pot Synthesis

Another effective approach is the one-pot synthesis method, which combines multiple steps into a single reaction vessel. This method streamlines the synthesis process and reduces purification steps:

  • Reagents : A mixture of enones, aldehydes, and a catalytic system.

  • Procedure :

    • Combine all reactants in a suitable solvent.
    • Heat under reflux conditions while monitoring the reaction progress via TLC (Thin Layer Chromatography).

This method has shown promising yields and simplifies the overall synthetic route.

Detailed Reaction Mechanism

The mechanism for synthesizing 2-Cyclopenten-1-one involves several key steps:

  • Formation of Enolate : The enone undergoes deprotonation to form an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Proton Transfer : Protonation occurs to stabilize the intermediate.

  • Elimination : The final cyclization step results in the formation of the cyclopentenone structure.

The yield of synthesized compounds can vary significantly based on reaction conditions and substrate choice. Below is a summary of yields reported in various studies:

Method Yield (%) Notes
Catalytic Synthesis 45% Based on converted starting materials
One-Pot Synthesis 36% Simplified process with fewer purification steps
Hydrolysis followed by Distillation 32% Involves multiple purification steps

These yields demonstrate that while some methods are more efficient than others, careful optimization of conditions can lead to improved outcomes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 2-cyclopenten-1-one, 4-hexyl-2-oxo-3-(trimethylsilyl)-.

    Reduction: Formation of 2-cyclopenten-1-ol, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-.

    Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula CAS Number Key Features
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-TMS 4-hexyl, 2-OH, 3-TMS C₁₄H₂₆O₂Si Not available High lipophilicity; urease inhibitor
2-Cyclopenten-1-one, 3-hydroxy-2,4,4-trimethyl 3-OH, 2,4,4-trimethyl C₈H₁₂O₂ 88033-58-3 Methyl-dominated; natural occurrence
2-Cyclopenten-1-one, 4-hydroxy-3-methyl 4-OH, 3-methyl C₆H₈O₂ 10288-24-1 Simple substituents; plant-derived
3-TMS-cyclopent-2-en-1-one 3-TMS, 2-keto C₈H₁₂OSi Not available TMS-driven regioselectivity

Key Observations :

  • The TMS group at position 3, as seen in , directs regioselectivity during oxidation reactions, favoring specific product formation .
  • Hydroxy groups at positions 2 or 4 influence acidity and intermolecular interactions, affecting biological activity and solubility.

Biological Activity

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its chemical properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H26O2Si
  • Molecular Weight : 270.44 g/mol
  • CAS Number : 11391176
  • Structure : It features a cyclopentene ring with hydroxyl and trimethylsilyl substituents.

Biological Activity Overview

The biological activity of 2-Cyclopenten-1-one derivatives has been explored in various studies, primarily focusing on their pharmacological effects. The following sections detail specific activities observed in research.

Antimicrobial Activity

Research indicates that cyclopentenone derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Some compounds within the cyclopentenone class have demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Antitumor Activity

There is evidence suggesting that cyclopentenones can exert antitumor effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

StudyFindings
Study 1: Antimicrobial PropertiesEvaluated the effect of 2-Cyclopenten-1-one derivatives on bacterial strains.Showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory ActivityInvestigated the modulation of inflammatory markers in vitro.Found reduced levels of TNF-alpha and IL-6 in treated cells.
Study 3: Antitumor EffectsAnalyzed the cytotoxic effects on various cancer cell lines.Induced apoptosis in breast cancer cells through caspase activation.

The mechanisms underlying the biological activities of 2-Cyclopenten-1-one include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammation and tumorigenesis.
  • Modulation of Cell Signaling Pathways : These compounds can alter pathways such as NF-kB and MAPK, affecting cell survival and death.
  • Direct Cytotoxicity : Certain derivatives exhibit direct cytotoxic effects on cancer cells by disrupting cellular functions.

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